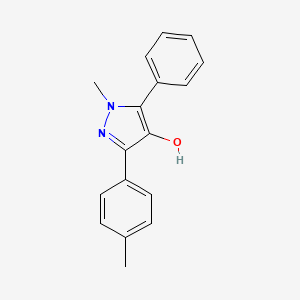
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14. It is a derivative of fluoranthene and is known for its complex structure, which includes multiple fused benzene rings. This compound is of interest due to its potential carcinogenic, mutagenic, and tumorigenic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydrogenation of suitable polycyclic intermediates. The reaction conditions often include high temperatures and the presence of catalysts to facilitate the formation of the desired PAH structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and potential health hazards. when produced, it is typically synthesized in small quantities for research purposes using advanced organic synthesis techniques .
化学反応の分析
Types of Reactions
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of less complex hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
科学的研究の応用
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential mutagenic and carcinogenic effects on living organisms.
Medicine: Studied for its potential role in cancer research and the development of anti-cancer drugs.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- involves its interaction with cellular components, leading to the formation of reactive intermediates that can damage DNA and other cellular structures. This damage can result in mutations and potentially lead to cancer. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes, which convert the compound into reactive metabolites .
類似化合物との比較
Similar Compounds
- Dibenz(a,l)aceanthrylene
- Dibenz(a,j)aceanthrylene
- Naphtho(1,2-b)fluoranthene
- Naphtho(2,1-e)acephenanthrylene
Uniqueness
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- is unique due to its specific structure and the resulting chemical properties. Its potential for high mutagenic activity and the specific pattern of its aromatic sextets distinguish it from other similar PAHs .
特性
CAS番号 |
60032-80-6 |
|---|---|
分子式 |
C24H18 |
分子量 |
306.4 g/mol |
IUPAC名 |
hexacyclo[14.7.1.02,7.08,24.09,14.017,22]tetracosa-1(23),2,4,6,8,14,16(24),17,19,21-decaene |
InChI |
InChI=1S/C24H18/c1-3-9-17-15(7-1)13-22-19-11-5-6-12-20(19)23-18-10-4-2-8-16(18)14-21(17)24(22)23/h1,3,5-7,9,11-14H,2,4,8,10H2 |
InChIキー |
BDQXCXLDSXGMHE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C3C4=CC=CC=C4C5=CC6=CC=CC=C6C(=C53)C=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
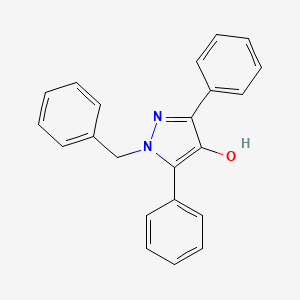


![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
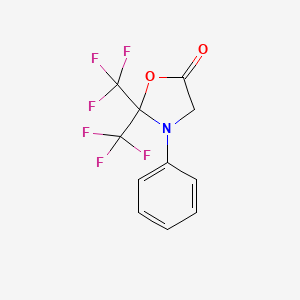
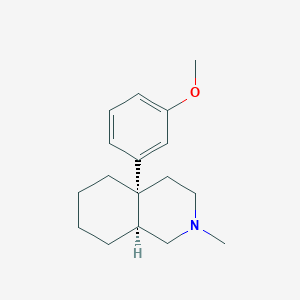
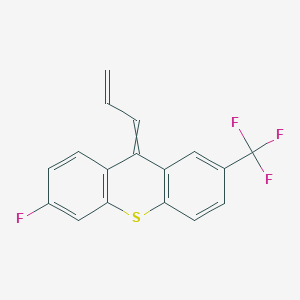
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
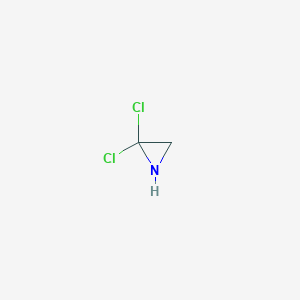
![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
